molecular formula C29H33NO6 B11394660 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11394660
M. Wt: 491.6 g/mol
InChI Key: ASNUHPQMKOEFCT-UHFFFAOYSA-N
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Description

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furochromene core, a tert-butyl group, and a dimethoxyphenyl ethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Furochromene Core: The initial step involves the synthesis of the furochromene core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.

    Attachment of the Dimethoxyphenyl Ethyl Acetamide Moiety: This step involves the coupling of the dimethoxyphenyl ethyl acetamide with the furochromene core. This can be done using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the furochromene core.

    Reduction: Reduction reactions can target the carbonyl group in the furochromene core, potentially converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the tert-butyl group or the dimethoxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Reduced derivatives with alcohol groups replacing carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms or other substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit various activities such as anti-inflammatory, antioxidant, or antimicrobial properties. These activities make it a candidate for further biological studies and potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it useful in drug discovery and development.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The furochromene core and the dimethoxyphenyl moiety may facilitate binding to these targets, leading to modulation of biological pathways. For example, the compound might inhibit or activate enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound itself.

    3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl acetate: A similar compound with an acetate group instead of the acetamide moiety.

    4,9-Dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl acetic acid: A related compound with an acetic acid group.

Uniqueness

The uniqueness of this compound lies in its combination of structural features The presence of the tert-butyl group, the furochromene core, and the dimethoxyphenyl ethyl acetamide moiety provides a distinct set of chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C29H33NO6/c1-16-12-23-26(27-25(16)20(15-35-27)29(3,4)5)17(2)19(28(32)36-23)14-24(31)30-11-10-18-8-9-21(33-6)22(13-18)34-7/h8-9,12-13,15H,10-11,14H2,1-7H3,(H,30,31)

InChI Key

ASNUHPQMKOEFCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C)C4=C1C(=CO4)C(C)(C)C

Origin of Product

United States

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